Hexyltrimethylammonium bromide
CAS No.: 2650-53-5
Cat. No.: VC1857123
Molecular Formula: C9H22BrN
Molecular Weight: 224.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2650-53-5 |
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Molecular Formula | C9H22BrN |
Molecular Weight | 224.18 g/mol |
IUPAC Name | hexyl(trimethyl)azanium;bromide |
Standard InChI | InChI=1S/C9H22N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | JYVPKRHOTGQJSE-UHFFFAOYSA-M |
SMILES | CCCCCC[N+](C)(C)C.[Br-] |
Canonical SMILES | CCCCCC[N+](C)(C)C.[Br-] |
Introduction
Physical and Chemical Properties
Hexyltrimethylammonium bromide possesses well-defined physical and chemical characteristics that determine its behavior in various applications. The fundamental properties of this compound are summarized in the following table:
The compound's stability under normal conditions makes it suitable for various laboratory applications, though its hygroscopic nature necessitates proper storage in sealed containers. Its high water solubility facilitates its use in aqueous systems, particularly for applications requiring surfactant properties .
Structural Characteristics
The molecular structure of hexyltrimethylammonium bromide features a positively charged quaternary ammonium head group with three methyl substituents and a hexyl chain, paired with a bromide counterion. This amphiphilic structure, with a hydrophilic head and hydrophobic tail, is fundamental to its surfactant properties .
X-ray diffraction studies on inclusion complexes have provided detailed insights into the compound's structural characteristics. In a 1:1 inclusion complex with rac-1,1′-bi-2-naphthol (BNP), the bromide anion participates in hydrogen bonding with one of the OH groups of BNP, with a bond distance of 3.22(1)Å. Additionally, the bromide anion acts as a hydrogen acceptor for water molecules, with an observed OW···Br distance of 3.21(3)Å .
Molecular interactions in crystal structures reveal interesting features:
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Strong hydrogen bonding between BNP's OH group and water molecules (O2···OW, 2.63(3)Å)
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C-H···π interactions between hydrogen atoms of the alkyl chain and carbon atoms of aromatic rings
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Short atomic distances below the van der Waals radius (2.97Å): C10···H6 (2.85Å), C14···H9 (2.83Å), and C16···H11 (2.88Å)
These structural features contribute to the compound's ability to form complex arrangements in solution and in crystalline states, influencing its behavior in various applications.
Micellization and Self-Assembly Behavior
Hexyltrimethylammonium bromide demonstrates distinctive self-assembly behavior in aqueous solutions, forming micelles above a critical micelle concentration (CMC). The micellization process has been extensively studied using various analytical techniques including conductivity measurements, ultrasound velocity measurements, static light scattering, and microcalorimetry .
Research has revealed that hexyltrimethylammonium bromide exhibits anomalous behavior compared to other members of the n-alkyltrimethylammonium bromide series. Key findings include:
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The CMC of hexyltrimethylammonium bromide in water is lower than predicted from linear relationships between CMC and alkyl chain length
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The standard Gibbs energy of micellization is less negative than predicted
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The degree of counterion binding is significantly lower than for other alkyltrimethylammonium bromides
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The aggregation number is exceptionally low (3-4 molecules per micelle)
This anomalous behavior is attributed to the more highly organized core of the aggregates and the high degree of exposure of the micellar components to the aqueous environment . Interestingly, micelle relaxation processes have been observed even below the CMC, indicating premicellar aggregation .
Temperature dependence studies have shown that micellization behavior varies with temperature. The enthalpy change on micellization in water has been measured by microcalorimetry, providing insights into the thermodynamics of the process . The CMC and degree of counterion binding (β) have been determined over a temperature range of 288.15-318.15 K .
Applications in Research and Industry
Hexyltrimethylammonium bromide serves multiple functions across scientific and industrial applications. Its versatility stems from its surfactant properties, phase transfer capabilities, and antimicrobial characteristics. The major applications include:
Phase Transfer Catalysis
One of the primary applications of hexyltrimethylammonium bromide is as a phase transfer catalyst. It facilitates reactions between reagents in immiscible phases by transferring ions from one phase to another. Specific applications include:
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Synthesis of polyether via polycondensation of α,α′-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane
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Serving as a titrant for potentiometric titration of perchlorate
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Catalyzing the reduction of arenes and heterocyclic compounds
Materials Science Applications
In materials science, hexyltrimethylammonium bromide plays crucial roles in:
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Preparation of ZSM-5 zeolites with scroll-like shapes and hierarchical pores
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Creation of hydrophobic environments around metal nanoparticles, even in aqueous systems, making it valuable for biosensor development
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Formation of organized structures that can serve as templates for inorganic materials
Biochemical and Pharmaceutical Applications
In biochemistry and pharmaceutical research, hexyltrimethylammonium bromide serves several important functions:
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Solubilization and stabilization of proteins
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Facilitation of DNA and protein extraction in laboratory processes
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Enhancement of bioavailability for poorly soluble drugs in pharmaceutical formulations
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Antimicrobial applications in personal care products and disinfectants
Analytical Chemistry
In analytical chemistry, the compound has been used for:
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Determination of protein molecular weights in electrophoretic systems
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Assessment of critical micelle concentration of detergents
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Specialized electrophoresis techniques for glycoproteins, which typically form broad, fuzzy bands in standard SDS-PAGE due to their broad distribution of negative charges
Interaction with Other Compounds
The interaction of hexyltrimethylammonium bromide with other compounds provides insights into its behavior in complex systems and has implications for its applications.
Mixed Micelles with Other Surfactants
Studies on mixed micelles of hexyltrimethylammonium bromide with other n-alkyltrimethylammonium bromides (including n-octyl-, n-decyl-, n-dodecyl-, n-tetradecyl-, and n-hexadecyltrimethylammonium bromides) have revealed important information about the influence of chain length on micelle composition .
The composition of each compound in mixed micelles has been evaluated using the theoretical treatment of Motomura. The nonideality of mixing has been expressed in terms of the molecular interaction parameter β, obtained using the Holland and Rubingh theory. Additionally, the molecular thermodynamic model of Puvvada and Blanckschtein has been employed to study the nonideal behavior of these mixtures .
Inclusion Complex Formation
Hexyltrimethylammonium bromide forms inclusion complexes with various compounds. A notable example is its 1:1 inclusion complex with rac-1,1′-bi-2-naphthol (BNP). X-ray diffraction analysis has revealed detailed structural information about this complex, including:
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Hydrogen bonding between the bromide anion and one OH group of BNP
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The bromide anion acting as a hydrogen acceptor for water molecules
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Strong hydrogen bonding between the other OH group of BNP and water molecules
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C-H···π interactions between hydrogen atoms of the alkyl chain and carbon atoms of aromatic rings
X-ray powder diffraction studies on this complex have shown that complex crystals can be obtained both by crystallization from solution and by mixing powdered samples in a mortar .
Hydration and Dielectric Properties
The hydration behavior and dielectric properties of hexyltrimethylammonium bromide solutions provide valuable insights into the molecular interactions and dynamics of this surfactant in aqueous environments.
Dielectric Relaxation Studies
Dielectric relaxation studies covering frequency ranges from approximately 0.2 to 89 GHz have revealed complex relaxation behaviors in hexyltrimethylammonium bromide solutions:
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Below the CMC, the complex permittivity data fit to a summation of three Debye processes
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Above the CMC, a summation of five Debye processes is required to fit the spectra
Below the CMC, the tumbling motion of solvent-shared ion-pairs contributes to solute relaxation. Above the CMC, two micelle relaxation processes are observed, attributed to radial and tangential diffusion of free and bound counter ions around the charged micelles. The high-frequency micelle relaxation process is equivalent to Maxwell-Wagner relaxation .
Hydration Characteristics
The hydration characteristics of hexyltrimethylammonium bromide have been investigated using dielectric measurements. Key findings include:
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Below the CMC, approximately 18 ± 4 non-rotational water molecules are strongly hydrated by cations, anions, and ion pairs
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Above the CMC, approximately 5 ± 2 non-rotational water molecules are present, with an additional 15 ± 3 water molecules residing in the hydrophobic hydration shell with slower dynamics
Low-temperature studies (278.15 K) have revealed that hydrophilic hydration, where water molecules are completely immobilized, is independent of temperature. In contrast, hydrophobic hydration increases at lower temperatures .
Comparison with Other Quaternary Ammonium Compounds
Hexyltrimethylammonium bromide represents one member of the broader family of alkyltrimethylammonium bromides. Comparing its properties with other members of this family, particularly those with different alkyl chain lengths, provides valuable insights into structure-property relationships.
Comparison with Longer-Chain Homologs
The most striking comparison is with hexadecyltrimethylammonium bromide (C₁₆H₃₃N(CH₃)₃Br, also known as cetyltrimethylammonium bromide or CTAB), which has a significantly longer alkyl chain:
Property | Hexyltrimethylammonium bromide | Hexadecyltrimethylammonium bromide |
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Molecular Formula | C₉H₂₂BrN | C₁₉H₄₂BrN |
Molar Mass | 224.18 g/mol | 364.45 g/mol |
Melting Point | 182-184°C | 230-248°C |
Aggregation Number | 3-4 | Much higher |
Critical Micelle Concentration | Lower than predicted | Follows predicted trend |
Applications | Limited antimicrobial efficacy | Stronger antimicrobial properties |
The comparison reveals that hexyltrimethylammonium bromide exhibits anomalous behavior compared to the linear relationships typically observed between alkyl chain length and properties such as CMC in this family of compounds .
Micellization Behavior Differences
The micellization behavior of hexyltrimethylammonium bromide differs significantly from longer-chain quaternary ammonium compounds:
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The standard Gibbs energy of micellization is less negative than predicted from the trend for longer-chain homologs
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The degree of counterion binding is much lower than for other alkyltrimethylammonium bromides
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The aggregate core is more highly organized despite the very low aggregation number
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There is a higher degree of exposure of micellar components to the aqueous environment
These differences highlight the impact of alkyl chain length on surfactant behavior and self-assembly processes.
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